N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester is a member of fluorenes.
Scientific Research Applications
Synthesis and Material Applications
Blue-Light-Emitting Polymers : Wong et al. (2005) synthesized soluble copolymers combining fluorene and carbazole derivatives, demonstrating their potential in blue-light-emitting applications. The study found significant shifts in absorption and photoluminescence peaks, indicating potential utility in electronic and photonic devices (Wong et al., 2005).
Safety-Catch Nitrogen Protecting Group : Surprenant and Lubell (2006) developed the 9-(4-bromophenyl)-9-fluorenyl group as a novel safety-catch amine protection mechanism. This group was shown to be stable under acidic conditions and could be effectively activated and removed under mild conditions, highlighting its utility in complex organic syntheses (Surprenant & Lubell, 2006).
Synthesis of p-Aminobenzoic Acid Diamides : Agekyan and Mkryan (2015) conducted a study involving the reaction of carbamic acid derivatives with anesthesin, leading to the formation of p-aminobenzoic acid diamides. This research contributes to the understanding of the reactivity of carbamic acid derivatives in synthesis processes (Agekyan & Mkryan, 2015).
High-Performance Liquid Chromatography Applications : Gatti et al. (1990) used a derivative of carbamic acid as a fluorogenic labeling agent in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols. This demonstrates the compound's application in analytical chemistry for precise measurements and detections (Gatti et al., 1990).
Chemical Synthesis and Analysis
Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid : Le and Goodnow (2004) synthesized a specific carbamic acid derivative, which is indicative of the compound's versatility in creating complex chemical structures. This research adds to the understanding of carbamic acid derivatives' role in organic synthesis (Le & Goodnow, 2004).
X-Ray Powder Diffraction Data : Wang et al. (2017) reported on the x-ray powder diffraction data of a specific carbamic acid derivative, which is crucial for understanding its crystal structure and properties. This type of analysis is essential for material science and pharmaceutical applications (Wang et al., 2017).
properties
Product Name |
N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester |
---|---|
Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(fluoren-9-ylideneamino) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H16N2O3/c1-25-15-12-10-14(11-13-15)22-21(24)26-23-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3,(H,22,24) |
InChI Key |
MCEKMHPPYCOROC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.